(S)-tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate is a specialized chemical compound known for its unique structural features and high purity. This compound is widely used in scientific research and development due to its versatile potential and reactivity .
Chemical Reactions Analysis
(S)-tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is utilized in the development of pharmaceuticals and other bioactive compounds. In industry, it serves as a key intermediate in the production of various chemicals .
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .
Comparison with Similar Compounds
(S)-tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate can be compared with other similar compounds, such as tert-Butyl (2S)-2-formyl-5-oxopyrrolidine-1-carboxylate. While these compounds share some structural similarities, this compound is unique in its specific reactivity and selectivity, making it an indispensable tool for researchers .
Properties
Molecular Formula |
C10H15NO4 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
tert-butyl (2S)-2-formyl-5-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-7(6-12)4-5-8(11)13/h6-7H,4-5H2,1-3H3/t7-/m0/s1 |
InChI Key |
OACIOAKQHBCLAL-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CCC1=O)C=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)C=O |
Origin of Product |
United States |
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